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Compound of Interest

Compound Name: 11-Oxahomoaminopterin

Cat. No.: B1663913

An In-Depth Technical Guide to 11-
Oxahomoaminopterin

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Oxahomoaminopterin is a synthetic folate analog characterized by the replacement of the
N-10 nitrogen with an oxygen atom and the insertion of a methylene group in the C9-N10
bridge region of the aminopterin structure. This modification classifies it as an antifolate agent.
This technical guide provides a comprehensive overview of 11-Oxahomoaminopterin,
including its chemical properties, synthesis, mechanism of action, and biological activity.
Detailed experimental methodologies and quantitative data are presented to support further
research and development efforts in the field of antifolate-based therapeutics.

Chemical and Physical Properties

A clear identification of 11-Oxahomoaminopterin is crucial for any research endeavor. The
fundamental chemical identifiers for this compound are provided in the table below.
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Property Value

CAS Number 78520-72-6

Molecular Formula C20H21N706
Synthesis

The chemical synthesis of 11-Oxahomoaminopterin has been achieved through a multi-step
process.[1] The synthesis is also applicable to the creation of the related compound, 11-
oxahomofolic acid.[1]

Synthetic Pathway Overview

The synthesis commences with the reaction of 1-bromo-4-[p-(carbomethoxy)phenoxy]-2-
butanone with sodium azide to yield 1-azido-4-[p-(carbomethoxy)phenoxy]-2-butanone.[1] The
carbonyl group of this intermediate is then protected as an ethylene ketal, followed by base
hydrolysis to give 1-azido-4-(p-carboxyphenoxy)-2-butanone ketal.[1] Subsequently, a
glutamate conjugate is prepared using the isobutyl chloroformate method, which is then
hydrogenated.[1] This product is then reacted with either 6-chloro-2,4-diamino-5-nitropyrimidine
or 2-amino-6-chloro-4-hydroxy-5-nitropyrimidine.[1] The final steps involve a series of reactions
including deprotection, dithionite reduction, cyclization, oxidation, and hydrolysis to yield 11-
Oxahomoaminopterin.[1]

Logical Flow of Synthesis
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Caption: Synthetic pathway of 11-Oxahomoaminopterin.
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Mechanism of Action

11-Oxahomoaminopterin functions as an antifolate, a class of drugs that antagonize the
actions of folic acid. Its primary mechanism of action is the inhibition of dihydrofolate reductase
(DHFR), a key enzyme in the folate metabolism pathway.

Folate Metabolism and DHFR Inhibition

Folate is essential for the synthesis of purines and pyrimidines, which are the building blocks of
DNA and RNA. In its active form, tetrahydrofolate (THF), it acts as a one-carbon donor in these
biosynthetic pathways. DHFR is responsible for the reduction of dihydrofolate (DHF) to THF. By
inhibiting DHFR, 11-Oxahomoaminopterin disrupts the supply of THF, thereby impeding DNA
synthesis and cell proliferation. This makes it a potential candidate for antitumor therapy.
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Caption: Mechanism of DHFR inhibition by 11-Oxahomoaminopterin.

Biological Activity and Experimental Data

The biological activity of 11-Oxahomoaminopterin has been evaluated in various in vitro and
in vivo systems.

Antifolate Activity
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11-Oxahomoaminopterin exhibits antifolate activity against two folate-requiring
microorganisms.[1] This activity is a direct consequence of its ability to inhibit DHFR.

Enzyme Inhibition

The compound is a potent inhibitor of Lactobacillus casei dihydrofolate reductase.[1]

Antitumor Evaluation

Despite its antifolate and DHFR inhibitory activity, 11-Oxahomoaminopterin was found to be
inactive against L-1210 leukemia in mice at a maximum dose of 48 mg/kg.[1] The growth
inhibitory activity of the compound in L-1210 cell lines in culture was 15 times weaker than that
of methotrexate.[1]

Cellular Transport

Studies on L-1210 and Ehrlich tumor cell lines have shown that 11-Oxahomoaminopterin is
transported via the methotrexate transport system.[1]

: .
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Experimental Protocols
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Detailed experimental protocols are essential for the replication and extension of research

findings. The following outlines the general methodologies employed in the evaluation of 11-

Oxahomoaminopterin.

DHFR Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the DHFR enzyme.

Enzyme and Substrate Preparation: Purified DHFR enzyme and its substrate, dihydrofolate
(DHF), are prepared in a suitable buffer.

Reaction Mixture: The reaction mixture typically contains the DHFR enzyme, DHF, and the
cofactor NADPH in a buffer at a specific pH and temperature.

Inhibitor Addition: 11-Oxahomoaminopterin is added to the reaction mixture at various
concentrations.

Reaction Initiation and Monitoring: The reaction is initiated by the addition of either the
enzyme or the substrate. The rate of NADPH oxidation is monitored spectrophotometrically
by measuring the decrease in absorbance at 340 nm.

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the
enzyme activity by 50%, is calculated from the dose-response curve.

Cell Growth Inhibition Assay

This assay determines the cytotoxic effect of a compound on cancer cell lines.

Cell Culture: L-1210 cells are cultured in an appropriate medium supplemented with fetal
bovine serum and antibiotics.

Cell Seeding: A known number of cells are seeded into the wells of a microtiter plate.

Compound Treatment: The cells are treated with various concentrations of 11-
Oxahomoaminopterin. A control group with no treatment is also included.

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) under
standard cell culture conditions.
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 Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or
XTT assay, which measures the metabolic activity of viable cells.

o Data Analysis: The GI50 (growth inhibition of 50%) or IC50 (inhibitory concentration of 50%)
value is determined by plotting the percentage of cell viability against the compound
concentration.

In Vivo Antitumor Activity Assay

This assay evaluates the efficacy of a compound in a living animal model of cancer.
» Animal Model: Mice are inoculated with a specific number of L-1210 leukemia cells.

o Treatment: After tumor cell implantation, the mice are treated with 11-Oxahomoaminopterin
at a specified dose and schedule. A control group receives a vehicle.

e Monitoring: The animals are monitored for tumor growth, body weight changes, and survival
time.

o Efficacy Evaluation: The antitumor efficacy is typically evaluated by measuring the increase
in lifespan of the treated animals compared to the control group.

Conclusion

11-Oxahomoaminopterin is a rationally designed antifolate that demonstrates potent inhibition
of DHFR. While its in vivo antitumor activity in the L-1210 leukemia model was limited, the
detailed understanding of its synthesis, mechanism of action, and biological properties provides
a valuable foundation for the design and development of novel antifolate agents with improved
therapeutic indices. Further structural modifications and formulation strategies could potentially
enhance its efficacy and clinical potential. This technical guide serves as a comprehensive
resource for researchers dedicated to advancing the field of cancer chemotherapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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